molecular formula C5H7N B1348260 Cyclopropylacetonitrile CAS No. 6542-60-5

Cyclopropylacetonitrile

Cat. No.: B1348260
CAS No.: 6542-60-5
M. Wt: 81.12 g/mol
InChI Key: FAUQRRGKJKMEIW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cyclopropylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include cyclopropylacetone, cyclopropylmethylamine, and cyclopropylacetyl chloride . These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Cyclopropylacetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclopropylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biochemical effects, including inhibition or activation of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cyclopropylacetonitrile include:

Uniqueness

This compound is unique due to its combination of a cyclopropyl ring and a nitrile group, which imparts specific chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

2-cyclopropylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUQRRGKJKMEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349180
Record name cyclopropylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-60-5
Record name cyclopropylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
Quantity
36.8 g
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reactant
Reaction Step One
Name
Quantity
75 mL
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[Compound]
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tricapryl(methyl)ammonium chloride
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8.5 g
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reactant
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67.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropylacetonitrile
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Cyclopropylacetonitrile
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Cyclopropylacetonitrile
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Cyclopropylacetonitrile
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Cyclopropylacetonitrile
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Cyclopropylacetonitrile
Customer
Q & A

Q1: What is a key reaction involving cyclopropylacetonitrile as a starting material in medicinal chemistry?

A1: this compound acts as a crucial building block in synthesizing complex heterocyclic compounds with potential pharmaceutical applications []. Specifically, it reacts with 4-chloro-2,5-difluoro-3-methylpyridine under strong base conditions to yield 2-(4-chloro-5-fluoro-3-methylpyridine-2-yl)-2-cyclopropylacetonitrile. This intermediate subsequently undergoes a series of transformations to ultimately form 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester []. This highlights the use of this compound in building complex structures found in medicinal chemistry.

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